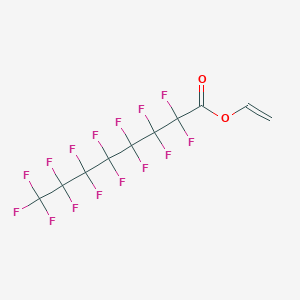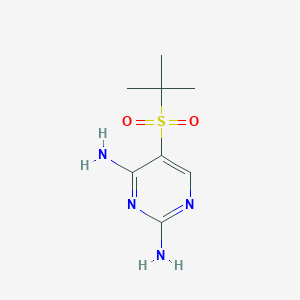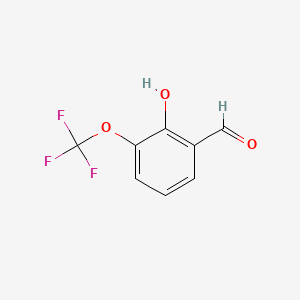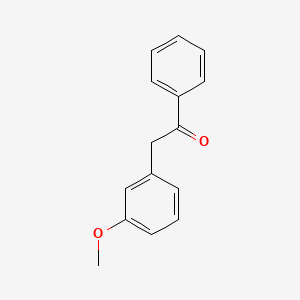
2-(3-Methoxyphenyl)-1-phenylethan-1-one
概要
説明
2-(3-Methoxyphenyl)-1-phenylethan-1-one (also known as 2-Methyl-3-methoxyphenyl ethanone) is a synthetic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 107-109°C and is soluble in ethanol and acetone. Due to its unique structure and properties, 2-Methyl-3-methoxyphenyl ethanone has been used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
科学的研究の応用
Crystal Structures and Emission Properties
A study on the BF₂ complex of a related compound demonstrated multiple chromisms, aggregation-induced emission, and crystallization-induced emission enhancement, highlighting its potential in optical applications and self-assembly processes (Galer et al., 2014).
Reaction Mechanisms
The reaction of arylethanals with boron tribromide has been shown to yield 2-phenylnaphthalenes or tetrahydrodibenzo[a,e]cyclooctenes, demonstrating a method for structural modification of compounds including demethylation of methoxy groups (Dupont & Cotelle, 1998).
Polymeric Materials
Research into triarylamine-bearing poly(1,4-phenylenevinylene) highlighted its preparation and its unique durable aminium polyradical properties, suggesting applications in electronic materials (Kurata, Pu, & Nishide, 2007).
Metabolism Studies
Studies on hydroxytyrosol, a compound structurally similar to 2-(3-Methoxyphenyl)-1-phenylethan-1-one, in Caco-2 cells revealed insights into its intestinal transport and metabolism, which could be indicative of the bioavailability and metabolism of similar compounds (Manna et al., 2000).
Synthetic Routes
Methoxylated 2-phenylnaphthalenes and epoxydibenzocyclooctenes were synthesized from methoxylated phenylethanals, offering a pathway for generating structurally complex molecules from simpler precursors (Maurin, Bailly, & Cotelle, 2005).
特性
IUPAC Name |
2-(3-methoxyphenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-17-14-9-5-6-12(10-14)11-15(16)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPRLBDYPYGZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374866 | |
| Record name | 2-(3-Methoxyphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-1-phenylethan-1-one | |
CAS RN |
29955-26-8 | |
| Record name | 2-(3-Methoxyphenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


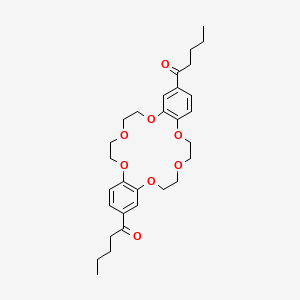
![1-([2,2'-Bithiophen]-5-yl)propan-1-one](/img/structure/B1597894.png)
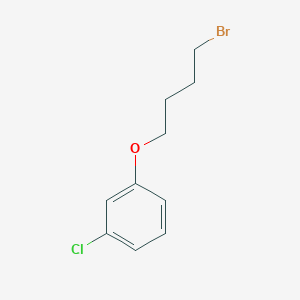

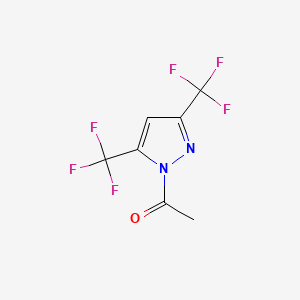


![Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1597903.png)
![Diethyl 2-([(1-methyl-1H-pyrazol-5-YL)amino]methylene)malonate](/img/structure/B1597907.png)
